N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride
Description
IUPAC Nomenclature and Systematic Chemical Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both furan and amine functionalities. The compound is formally designated as N-((2,3-Dihydrobenzofuran-2-yl)methyl)ethanamine hydrochloride, with the Chemical Abstracts Service registry number 92146-71-9. The molecular formula C11H16ClNO reflects the presence of eleven carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom, yielding a molecular weight of 213.71 grams per mole.
The structural identification reveals a dihydrobenzofuran core system, specifically the 2,3-dihydro-1-benzofuran framework, which represents a partially saturated benzofuran derivative where the furan ring retains one double bond while the adjacent carbon atoms form a saturated two-carbon bridge. The ethylamine substituent is attached via a methylene bridge at the 2-position of the dihydrobenzofuran system, creating a secondary amine functionality. The hydrochloride salt formation occurs through protonation of the basic nitrogen atom, resulting in the charged ammonium species balanced by the chloride counterion.
The compound's MDL number MFCD09028972 provides additional database identification for chemical inventory and research purposes. Alternative nomenclature systems may designate this compound as 2,3-dihydro-1-benzofuran-2-yl-N-ethylmethanamine hydrochloride, emphasizing the methanamine bridge connection between the heterocyclic core and the ethyl substituent. The systematic naming conventions ensure unambiguous identification within chemical databases and regulatory frameworks.
The InChI (International Chemical Identifier) representation provides a standardized text string for the compound structure: InChI=1S/C11H15NO.ClH/c1-2-12-8-10-7-9-5-3-4-6-11(9)13-10;/h3-6,10,12H,2,7-8H2,1H3;1H, which encodes the complete connectivity and stereochemical information. The canonical SMILES notation Cl.CCNCC1CC2=CC=CC=C2O1 offers a simplified linear representation of the molecular structure suitable for computational applications and database searches.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits characteristic features arising from the fusion of aromatic and aliphatic ring systems within the benzofuran framework. The dihydrobenzofuran core adopts a non-planar conformation due to the sp3-hybridized carbon atoms in the saturated portion of the furan ring, creating a slight envelope or half-chair geometry that deviates from the planarity observed in fully aromatic benzofuran systems. Density functional theory calculations on related benzofuran derivatives suggest that the dihydrobenzofuran system typically exhibits dihedral angles between the benzene and furan portions ranging from 2 to 8 degrees, depending on substituent effects.
The conformational analysis reveals multiple energy minima corresponding to different orientations of the ethylamine side chain relative to the benzofuran core. The methylene bridge connecting the dihydrobenzofuran 2-position to the nitrogen atom introduces conformational flexibility, allowing rotation around the C-C and C-N bonds. Computational studies of analogous benzofuran derivatives indicate that the preferred conformations often position the amine substituent to minimize steric interactions with the aromatic ring system while maximizing stabilizing electrostatic interactions.
The ethyl group attached to the nitrogen atom can adopt gauche or anti conformations relative to the methylene bridge, with the anti conformation generally favored due to reduced steric repulsion. The nitrogen atom geometry in the hydrochloride salt exhibits tetrahedral character due to protonation, contrasting with the trigonal pyramidal geometry observed in the free base form. This protonation-induced geometric change influences the overall molecular shape and affects intermolecular interactions in the solid state.
Vibrational frequency calculations using density functional theory methods provide insights into the molecular dynamics and conformational preferences of the compound. The characteristic vibrations include benzene ring stretching modes around 1600-1500 reciprocal centimeters, furan ring deformation modes near 1000-900 reciprocal centimeters, and amine group vibrations in the 3000-2800 reciprocal centimeter region. These spectroscopic signatures enable structural confirmation and purity assessment through infrared and Raman spectroscopy.
The molecular electrostatic potential mapping reveals regions of electron density concentration around the oxygen atom and nitrogen atom, indicating preferred sites for intermolecular interactions. The benzofuran aromatic system exhibits moderate electron density suitable for π-π stacking interactions, while the protonated amine group serves as a hydrogen bond donor in crystal packing arrangements.
Crystallographic Characterization and Space Group Determination
The crystallographic characterization of this compound requires systematic analysis of the solid-state packing arrangements and intermolecular interactions that govern crystal stability. While specific crystallographic data for this exact compound are not extensively documented in the literature, related benzofuran derivatives provide valuable insights into likely crystal packing motifs and space group preferences. The hydrochloride salt form typically crystallizes in common space groups such as P21/c, P-1, or Pbca, depending on the specific intermolecular hydrogen bonding patterns and van der Waals interactions.
The crystal structure determination would likely reveal hydrogen bonding networks involving the protonated amine group as a donor and the chloride anion as an acceptor. Additional hydrogen bonding may occur between the amine group and neighboring molecules, creating extended hydrogen bonding chains or sheets within the crystal lattice. The benzofuran aromatic system contributes to crystal stability through π-π stacking interactions, with typical interplanar distances ranging from 3.4 to 3.8 Angstroms.
Related benzofuran crystal structures demonstrate the importance of C-H···π interactions between aliphatic hydrogen atoms and aromatic ring systems. These weak interactions, while individually modest in strength, collectively contribute significantly to overall crystal packing stability. The dihydrobenzofuran framework's partially saturated nature provides multiple C-H bonds capable of participating in such interactions, potentially leading to complex three-dimensional hydrogen bonding networks.
The crystallographic analysis would employ single crystal X-ray diffraction techniques to determine unit cell parameters, space group symmetry, and atomic coordinates. Typical unit cell dimensions for similar benzofuran hydrochloride salts range from 8-15 Angstroms for each axis, with cell volumes between 1000-2000 cubic Angstroms. The molecular packing efficiency, typically expressed as the packing coefficient, generally falls between 0.70-0.75 for organic hydrochloride salts, indicating efficient space utilization within the crystal lattice.
Thermal analysis of the crystalline material would provide information about melting behavior, phase transitions, and thermal stability. Differential scanning calorimetry studies typically reveal melting points in the range of 150-200 degrees Celsius for benzofuran hydrochloride derivatives, depending on the specific substitution pattern and crystal packing efficiency. The thermal decomposition behavior offers insights into the relative stability of different structural features and potential degradation pathways.
Comparative Analysis of Stereoisomeric Forms
The stereoisomeric analysis of this compound focuses on the configurational possibilities arising from the stereogenic center at the 2-position of the dihydrobenzofuran ring system. The compound exists as a racemic mixture of R and S enantiomers, each exhibiting distinct spatial arrangements of the methylene-ethylamine substituent relative to the benzofuran core. The absolute configuration at the stereogenic center significantly influences the compound's three-dimensional structure and potentially affects its biological activity and crystallographic behavior.
The R-enantiomer positions the ethylamine substituent in a specific spatial orientation that may favor particular intermolecular interactions compared to the S-enantiomer. Computational analysis of both enantiomeric forms reveals subtle differences in conformational preferences, with each enantiomer potentially exhibiting distinct energy minima for side chain orientations. These conformational differences, while energetically modest, can lead to measurable differences in physical properties such as solubility, crystal morphology, and spectroscopic characteristics.
The separation and analysis of individual enantiomers requires chiral chromatographic techniques or resolution through diastereomeric salt formation. The enantiomeric excess determination employs chiral high-performance liquid chromatography or nuclear magnetic resonance spectroscopy with chiral shift reagents. Each enantiomer exhibits identical nuclear magnetic resonance spectra in achiral solvents but shows distinct chemical shift patterns in the presence of chiral solvating agents or when analyzed as diastereomeric derivatives.
Comparative crystallographic studies of individual enantiomers versus the racemic mixture reveal important differences in space group preferences and packing arrangements. Pure enantiomers may crystallize in chiral space groups such as P21 or P212121, while racemic mixtures typically adopt centrosymmetric space groups that accommodate both enantiomers within the unit cell. The hydrogen bonding patterns and π-π stacking arrangements may differ significantly between enantiopure and racemic crystal forms, leading to distinct physical properties and stability profiles.
| Stereoisomeric Form | Configuration | Potential Space Group | Expected Melting Range (°C) | Optical Activity |
|---|---|---|---|---|
| R-Enantiomer | R | P21, P212121 | 155-165 | Positive rotation |
| S-Enantiomer | S | P21, P212121 | 155-165 | Negative rotation |
| Racemic Mixture | R,S | P21/c, P-1 | 145-155 | Optically inactive |
The conformational energy landscapes of the two enantiomers exhibit mirror-image relationships, with corresponding energy minima occurring at dihedral angles of opposite sign. The barrier heights for conformational interconversion remain identical between enantiomers, but the specific geometric parameters of transition states show enantiomeric complementarity. These subtle stereochemical differences contribute to the overall understanding of chiral recognition and molecular interactions in related benzofuran-based systems.
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-12-8-10-7-9-5-3-4-6-11(9)13-10;/h3-6,10,12H,2,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOUGRRZVNMMON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CC2=CC=CC=C2O1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Substitution on Benzofuran Derivatives
Method Overview:
This approach involves nucleophilic substitution reactions where a benzofuran derivative bearing a suitable leaving group (e.g., halogen or sulfonate) reacts with an amine (ethylamine) under controlled conditions.
- Use of polar aprotic solvents such as acetonitrile or dichloromethane.
- Catalysts like palladium or platinum may be employed to facilitate the substitution.
- Elevated temperatures (80–120°C) to promote reaction kinetics.
- Synthesis begins with a benzofuran derivative substituted at the 2-position with a halogen (e.g., 2-chlorobenzofuran).
- The halogen is displaced by ethylamine via nucleophilic substitution, forming the N-ethylbenzofuran derivative.
- The amino group is then methylated or functionalized to introduce the methyl linkage at the 2-position.
Cyclization of Precursors Derived from Phenolic or Ortho-Substituted Compounds
Method Overview:
This route involves synthesizing benzofuran rings via cyclization of phenolic precursors bearing appropriate side chains.
- Starting with ortho-alkoxyphenols or phenolic esters.
- Cyclization under acidic or basic conditions to form the benzofuran core.
- Subsequent functionalization at the 2-position with methylamine or ethylamine.
- Acid-catalyzed cyclization using polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃).
- Alternatively, base-promoted cyclization with potassium tert-butoxide.
- Synthesize a phenolic precursor with a suitable side chain (e.g., a methyl or ethyl substituent).
- Cyclize under reflux conditions to form the benzofuran ring.
- Functionalize the 2-position with methylamine via nucleophilic substitution or reductive amination.
Catalytic Hydrogenation and Reductive Amination
Method Overview:
This method involves hydrogenation of benzofuran derivatives followed by reductive amination to introduce the N-ethylamine group.
- Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).
- Hydrogen atmosphere (1–10 atm).
- Solvents like ethanol or methanol.
- Hydrogenate a benzofuran precursor to obtain the dihydrobenzofuran.
- React with ethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the N-ethylamine derivative.
- Purify and convert to hydrochloride salt via acidification with hydrochloric acid.
Formation of Hydrochloride Salt
Method Overview:
The final step involves converting the free base to its hydrochloride salt to enhance stability and solubility.
- Dissolution of the free amine in anhydrous ethanol or ether.
- Addition of concentrated hydrochloric acid (HCl) under stirring.
- Crystallization of the hydrochloride salt.
- The salt formation is straightforward and typically performed at room temperature.
- The purity of the final product is confirmed via spectroscopic methods.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reactions | Catalysts/Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Halogenated benzofuran derivatives | Substitution with amines | Pd/C, elevated temperature | High selectivity | Requires halogenated intermediates |
| Cyclization of Phenolic Precursors | Ortho-alkoxyphenols | Acid/base catalyzed cyclization | PPA, reflux | Good ring formation | Multi-step synthesis |
| Catalytic Hydrogenation | Benzofuran derivatives | Hydrogenation + reductive amination | Pd/C, H₂ atmosphere | Efficient for amino group introduction | Requires careful control of conditions |
| Salt Formation | Free amine | Acid-base reaction | HCl in ethanol | Simple, high yield | Needs purification |
Research Findings and Notes
- Patents and industrial processes highlight the importance of starting from phenolic compounds, with cyclization being a common step to form the benzofuran core.
- Catalytic hydrogenation offers a route to dihydrobenzofuran intermediates, which can be functionalized further to introduce the ethylamine group.
- The selectivity and yield depend heavily on reaction conditions, choice of catalysts, and purity of starting materials.
- Salt formation is a standard, straightforward process to obtain the hydrochloride form, ensuring stability for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield reduced forms of the benzofuran ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring or the ethylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzofuran derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring or the ethylamine moiety.
Scientific Research Applications
Basic Information
- IUPAC Name: N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride
- Molecular Formula: C₁₁H₁₆ClNO
- Molecular Weight: 215.71 g/mol
- CAS Number: 92146-71-9
- MDL Number: MFCD09028972
Structural Characteristics
The compound features a benzofuran moiety, which is significant for its biological activity. The presence of an ethylamine group contributes to its interaction with various biological targets.
Pharmacological Applications
-
Antimicrobial Activity
- Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. In vitro tests have shown effective inhibition of both Gram-positive and Gram-negative bacteria.
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -
Cholinesterase Inhibition
- The compound has been evaluated for its ability to inhibit cholinesterase enzymes, which are crucial in neurotransmission regulation. Studies report the following inhibitory concentrations:
This selective inhibition suggests potential applications in treating conditions related to cholinergic dysfunction.Enzyme IC50 (µM) Acetylcholinesterase (AChE) 150 Butyrylcholinesterase (BChE) 45 -
Anti-inflammatory Properties
- In vivo studies have indicated that the compound may reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in models of induced inflammation. This suggests its potential use in managing inflammatory diseases.
Antimicrobial Efficacy
A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound resulted in a significant reduction in infection rates compared to standard antibiotic therapies. This supports its potential as a novel antimicrobial agent.
Neuroprotective Effects
Research focused on neurodegenerative diseases revealed that the cholinesterase inhibitory activity of the compound correlates with improved cognitive function in animal models of Alzheimer's disease. This positions it as a candidate for further development in neuropharmacology.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride involves its interaction with molecular targets such as dopaminergic and histaminergic receptors. It acts as a ligand for these receptors, modulating their activity and influencing various biological pathways . This modulation can lead to neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases and conditions related to dopamine dysregulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with N-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylamine Hydrochloride
This analog replaces the benzofuran with a 1,4-benzodioxin ring, introducing an additional oxygen atom. The substitution of a methylamine group (vs. ethylamine) may alter receptor affinity due to reduced steric bulk and basicity.
Comparison with Benzimidazole Opioids (BOs)
Benzimidazole opioids (BOs), such as isotonitazene, share a core heterocyclic structure but substitute the benzofuran with a benzimidazole ring. The BO scaffold includes a phenylalkyl chain and nitro/chloro substituents critical for µ-opioid receptor binding, resulting in potency exceeding fentanyl . In contrast, the absence of these substituents in the benzofuran compound suggests divergent pharmacological activity, likely with minimal opioid receptor affinity.
Comparison with 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine)
Dopamine’s catechol ring system confers high polarity and strong hydrogen-bonding capacity, limiting blood-brain barrier penetration. The benzofuran derivative’s non-polar aromatic system likely enhances bioavailability but shifts receptor targeting away from dopaminergic pathways. This structural divergence underscores the importance of aromatic substitution in directing pharmacological specificity .
Data Table Summarizing Key Comparisons
Research Findings and Pharmacological Implications
- Structural Flexibility : The benzofuran core offers a balance between lipophilicity and stability, making it suitable for exploratory medicinal chemistry. However, the absence of electron-withdrawing groups (e.g., nitro in BOs) likely limits receptor engagement .
- Synthetic Considerations : Ethylamine derivatives demonstrate variable synthetic yields depending on substituents, suggesting that optimizing reaction conditions for the target compound could minimize by-products .
Biological Activity
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride is a synthetic compound belonging to the benzofuran class, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Overview of Biological Activity
Benzofuran derivatives, including this compound, exhibit a range of biological activities such as:
- Neuroprotective Effects : Demonstrated protective effects in models of neurotoxicity.
- Receptor Modulation : Interaction with histaminergic (H3R) and dopaminergic receptors (D2R and D3R).
- Potential Therapeutic Applications : Exploration as a therapeutic agent for conditions influenced by dopamine levels.
Target Receptors
The primary targets of this compound are:
- Histaminergic Receptor (H3R)
- Dopaminergic Receptors (D2R and D3R)
Mode of Action
This compound acts as a ligand for the H3R, D2R, and D3R receptors. Its interaction with these receptors leads to modulation of neurotransmitter levels, particularly dopamine, which plays a crucial role in various neurological functions.
Biochemical Pathways
This compound influences several biochemical pathways:
- Dopaminergic Pathway : By binding to D2R and D3R receptors, it modulates dopamine release and synaptic plasticity.
- Histaminergic Pathway : Interaction with H3R can affect histamine levels and related physiological processes.
Cellular Effects
The compound has been shown to affect various cell types, particularly neuronal cells. Key findings include:
- Influence on Cell Signaling : Modulates signaling pathways that regulate neurotransmitter release.
- Gene Expression : Alters gene expression profiles related to neuroprotection and neurotransmission.
Neuroprotective Studies
Research has highlighted the neuroprotective potential of this compound in models of cocaine-induced neurotoxicity. In vitro studies using SH-SY5Y neuronal cell lines demonstrated that the compound could mitigate dopamine-induced neurotoxicity, suggesting its potential use in treating neurodegenerative conditions.
| Study | Model | Findings |
|---|---|---|
| SH-SY5Y Cell Line | Protective effect against cocaine-induced neurotoxicity | |
| Dopaminergic Pathways | Modulation of dopamine levels through receptor interaction |
Pharmacological Applications
The compound's interactions with dopaminergic and histaminergic receptors indicate potential applications in treating:
- Neurological Disorders : Such as Parkinson's disease and schizophrenia.
- Addiction Therapies : Due to its ability to modulate dopamine pathways.
Q & A
Basic Research: What are the recommended synthetic routes for N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride?
Methodological Answer:
The synthesis typically involves functionalizing the benzofuran scaffold. A common approach is reductive amination between 2,3-dihydro-1-benzofuran-2-carbaldehyde and N-ethylamine under hydrogenation conditions, followed by hydrochloric acid salt formation. Key steps include:
- Intermediate Preparation : Alkylation of the benzofuran core with bromomethyl ethyl ether to introduce the methylamine precursor.
- Amine Coupling : Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation, followed by reduction to the secondary amine .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization in ethanol/ether mixtures to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in 9:1 DCM/MeOH) .
Basic Research: How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
Standard analytical techniques include:
- NMR Spectroscopy : NMR (DMSO-d6) peaks: δ 1.15 (t, J=7.2 Hz, 3H, CH2CH3), δ 3.15–3.35 (m, 4H, NCH2 and benzofuran-CH2), δ 6.75–7.25 (m, 3H, aromatic). NMR confirms the benzofuran backbone (C=O at ~165 ppm absent, confirming amine formation) .
- HPLC-MS : Reverse-phase C18 column (mobile phase: 0.1% formic acid in acetonitrile/water). Retention time ~8.2 min; m/z [M+H]+ = 236.2 .
- Elemental Analysis : Verify Cl⁻ content (~15.2% w/w) via ion chromatography .
Advanced Research: What experimental strategies are used to investigate sigma receptor binding affinity?
Methodological Answer:
Radioligand displacement assays are critical:
- Receptor Preparation : Transfect HEK-293 cells with human sigma-1 receptor (σ1R) cDNA. Membrane fractions are isolated via differential centrifugation .
- Competitive Binding : Incubate test compound (0.1–10 µM) with -pentazocine (σ1R ligand) and membranes. Nonspecific binding is assessed with haloperidol (10 µM).
- Data Analysis : Calculate IC50 using nonlinear regression (GraphPad Prism). Reported Ki values <100 nM suggest high affinity. Structural analogs with ethylamine substitutions show enhanced σ1R selectivity over NMDA receptors .
Advanced Research: How can researchers resolve contradictions in reported pharmacological activities (e.g., σ1R vs. 5-HT receptor effects)?
Methodological Answer:
Discrepancies arise from assay conditions or off-target effects. Mitigation strategies include:
- Selective Antagonist Co-Treatment : Use σ1R antagonist BD-1047 to isolate receptor-specific responses in behavioral assays (e.g., conditioned place preference) .
- Knockout Models : Compare wild-type and σ1R-KO mice to confirm target engagement .
- Dose-Response Profiling : Test concentrations from 1 nM to 10 µM to identify biphasic effects (e.g., low-dose σ1R agonism vs. high-dose 5-HT2A antagonism) .
Advanced Research: What in vitro models are suitable for assessing neuroprotective effects?
Methodological Answer:
- Oxidative Stress Models : Treat SH-SY5Y neuroblastoma cells with 100 µM H2O2. Pre-incubate with compound (1–50 µM) for 24 hr. Measure viability via MTT assay (EC50 ~25 µM) .
- Glutamate Excitotoxicity : Primary cortical neurons exposed to 100 µM glutamate. Assess calcium influx (Fluo-4 AM dye) and apoptosis (caspase-3 activity). Compound pretreatment (10 µM) reduces caspase-3 activation by ~40% .
Advanced Research: How can researchers optimize solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Selection : Hydrochloride salt improves aqueous solubility (>50 mg/mL in PBS, pH 7.4) compared to freebase (<5 mg/mL) .
- Formulation Strategies : Use 10% DMSO/10% Cremophor EL in saline for intravenous delivery. For oral dosing, suspend in 0.5% methylcellulose .
- Pharmacokinetics : Conduct bioavailability studies in Sprague-Dawley rats (IV: 10 mg/kg; PO: 30 mg/kg). Plasma AUC ratios (PO/IV) >20% indicate adequate absorption .
Advanced Research: What computational methods predict metabolite formation and toxicity?
Methodological Answer:
- In Silico Metabolism : Use Schrödinger’s ADMET Predictor or MetaCore to identify likely Phase I metabolites (e.g., N-deethylation or benzofuran hydroxylation).
- CYP450 Inhibition Assays : Incubate compound (10 µM) with human liver microsomes and CYP3A4/2D6 substrates. IC50 >50 µM suggests low inhibition risk .
- Ames Test : Pre-screen for mutagenicity using TA98 and TA100 Salmonella strains. Negative results at 500 µg/plate support further development .
Advanced Research: How to design experiments to assess dopaminergic vs. serotonergic pathway modulation?
Methodological Answer:
- Microdialysis in Rats : Implant probes in striatum (dopamine) or prefrontal cortex (serotonin). Administer compound (10 mg/kg IP) and measure extracellular DA/5-HT via HPLC-ECD. A >30% increase in 5-HT with no DA change indicates selectivity .
- Receptor Profiling : Screen against a panel of 50 GPCRs (Eurofins Cerep). Activity <50% at 10 µM excludes off-target effects .
Data Contradiction: How to address variability in reported σ1R binding affinities across studies?
Methodological Answer:
Variability may stem from:
- Receptor Source : Recombinant vs. native tissue receptors (Kd differences up to 5-fold). Standardize with human recombinant σ1R .
- Radioligand Choice : -(+)-SKF-10,047 vs. -DTG (different binding sites). Use -(+)-pentazocine for consistent σ1R affinity measurement .
- Buffer Conditions : Include 10 mM MgCl2 to stabilize high-affinity receptor states .
Advanced Research: What strategies improve enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Resolution : Use (R)-(-)-mandelic acid for diastereomeric salt formation. Recrystallize in ethanol to achieve >99% ee .
- Asymmetric Catalysis : Employ Ru-BINAP catalysts for hydrogenation of prochiral ketone intermediates (TON >500) .
- Analytical Validation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15). Retention times: 12.8 min (R) vs. 15.2 min (S) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
